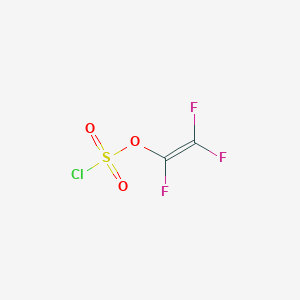
3-Methylfuran-2-carbonyl chloride
Overview
Description
3-Methylfuran-2-carbonyl chloride is an organic compound with the molecular formula C6H5ClO2 and a molecular weight of 144.56 g/mol . It is an acyl chloride substituted furan compound, known for its high reactivity and versatility in various scientific applications . This compound is primarily used in the synthesis of heterocyclic compounds, including furan-2-carboxamides and furan-2-carboxylates .
Mechanism of Action
Target of Action
It is known to be a vital reagent in the synthesis of heterocyclic compounds .
Mode of Action
It is known to interact with other compounds in the synthesis of heterocyclic compounds, specifically furan-2-carboxamides and furan-2-carboxylates .
Biochemical Pathways
Its role in the synthesis of heterocyclic compounds suggests it may influence pathways involving these compounds .
Result of Action
Its role in the synthesis of heterocyclic compounds suggests it may contribute to the properties of these compounds .
Action Environment
It is known that the compound has a melting point of 185-195°C and should be stored at a temperature of 4°C .
Preparation Methods
3-Methylfuran-2-carbonyl chloride can be synthesized from 3-Methyl-2-furoic acid . The synthetic route involves the reaction of 3-Methyl-2-furoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C6H6O3+SOCl2→C6H5ClO2+SO2+HCl
In industrial production, the reaction is typically carried out in a solvent such as dichloromethane or chloroform to facilitate the reaction and improve yield . The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
3-Methylfuran-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols, amines, and carboxylic acids.
Oxidation and Reduction: Although specific oxidation and reduction reactions for this compound are less common, it can undergo these reactions under appropriate conditions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-Methyl-2-furoic acid and hydrochloric acid.
Common reagents used in these reactions include thionyl chloride, alcohols, amines, and water. The major products formed depend on the specific nucleophile involved in the reaction.
Scientific Research Applications
3-Methylfuran-2-carbonyl chloride is widely used in scientific research due to its high reactivity and versatility. Some of its applications include:
Comparison with Similar Compounds
3-Methylfuran-2-carbonyl chloride can be compared with other acyl chloride substituted furan compounds, such as:
2-Furoyl chloride: Similar in structure but lacks the methyl group at the 3-position.
3-Methyl-2-furoyl chloride: Another name for this compound, highlighting its structural similarity.
2-Methylfuran-3-carbonyl chloride: Similar in structure but with the positions of the methyl and carbonyl chloride groups swapped.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
3-methylfuran-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXNZMRXFMWEGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383844 | |
| Record name | 3-Methylfuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22601-06-5 | |
| Record name | 3-Methylfuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylfuran-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-amino-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1596778.png)


![4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1596783.png)



![2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-OL](/img/structure/B1596789.png)


